Sodium undecylenate

Overview

Description

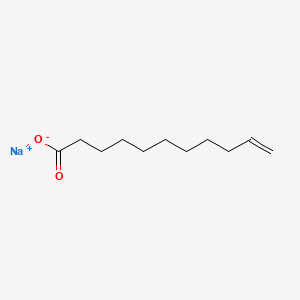

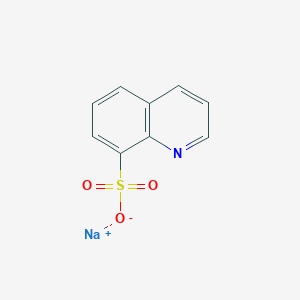

Sodium undecylenate is the sodium salt of undecylenic acid, an unsaturated fatty acid with the chemical formula C₁₁H₁₉NaO₂. It is commonly used for its antifungal properties and is found in various pharmaceutical and personal care products. This compound is particularly effective against fungal infections of the skin, such as athlete’s foot and ringworm .

Mechanism of Action

Target of Action

Sodium undecylenate, a salt form of undecylenic acid, primarily targets fungal infections . It is particularly effective against Candida albicans, an opportunistic pathogenic yeast .

Mode of Action

This compound interacts with its targets by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . This interaction disrupts the growth of the fungus, thereby treating the infection .

Biochemical Pathways

It is known that it inhibits the conversion of yeast to the hyphal form, which is associated with active infection, via inhibition of fatty acid biosynthesis .

Pharmacokinetics

It is known that the effectiveness of fatty acids like this compound can be influenced by factors such as the number of carbon atoms in the fatty acid chain and solubility .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, specifically Candida albicans . By preventing the yeast from transitioning to its filamentous form, this compound effectively treats fungal infections .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the antifungal effects of fatty acid salts like this compound are more sensitive to pH than the free fatty acids . Therefore, for this compound to be effective in vivo, it must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH .

Biochemical Analysis

Cellular Effects

Sodium undecylenate has been shown to have antifungal properties, particularly against Candida albicans . It inhibits the morphogenesis of Candida albicans, preventing the yeast from converting to its hyphal form, which is associated with active infection . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression related to fungal growth and development.

Molecular Mechanism

The molecular mechanism of this compound’s antifungal effects involves the inhibition of fatty acid biosynthesis . By inhibiting this process, this compound prevents the conversion of yeast to the hyphal form, thereby limiting the progression of the infection .

Metabolic Pathways

Given its role as a biochemical reagent and its antifungal properties, it is likely that it interacts with enzymes or cofactors involved in fungal metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium undecylenate is typically synthesized from undecylenic acid, which is derived from the pyrolysis of ricinoleic acid found in castor oil. The process involves the following steps:

Pyrolysis of Ricinoleic Acid: Ricinoleic acid is subjected to pyrolysis at temperatures between 500°C and 600°C in the presence of steam, yielding undecylenic acid and heptanal.

Neutralization: The undecylenic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same basic steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium undecylenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form undecylenic alcohol.

Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Undecylenic acid.

Reduction: Undecylenic alcohol.

Substitution: Metal undecylenates (e.g., zinc undecylenate).

Scientific Research Applications

Sodium undecylenate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Zinc undecylenate: Another salt of undecylenic acid, used for its antifungal properties.

Undecylenic acid: The parent compound, used in similar applications but less effective in salt form.

Uniqueness: Sodium undecylenate is unique due to its high solubility in water, making it more suitable for topical applications compared to undecylenic acid. Its effectiveness as an antifungal agent is also enhanced when used in combination with other compounds, such as zinc undecylenate .

Properties

IUPAC Name |

sodium;undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYPZNSPQXLRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037039 | |

| Record name | Sodium undecylenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium undecylenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3398-33-2 | |

| Record name | Sodium undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium undecylenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium undecylenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50TG7E11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of sodium undecylenate in materials science?

A1: this compound is often used as a reactive surfactant in emulsion polymerization. [, , ] This means it participates in the polymerization reaction while also stabilizing the emulsion, leading to unique properties in the resulting polymers. For example, it can be used to create stable nonsoap acrylate emulsions with improved water resistance compared to traditional emulsions containing emulsifiers. []

Q2: How does the presence of this compound affect the properties of polystyrene-butyl acrylate emulsions?

A2: In emulsifier-free emulsion polymerization of styrene-butyl acrylate, this compound plays a crucial role in influencing particle morphology and emulsion stability. [] By incorporating into the polymer structure, it enhances emulsification efficiency, resulting in more uniform and less adhesive particles compared to systems using traditional emulsifiers. [, ] The amount of this compound and the pH of the system can further impact particle size and distribution. []

Q3: Can this compound be used to synthesize nanoparticles? If so, what are the advantages?

A3: Yes, this compound has been successfully used in the synthesis of various nanoparticles. One example is its use in creating oligomeric micelles that can be chemisorbed onto magnetic iron oxide nanoparticles (MNPs). [] These MNP-oSUD nanoparticles exhibit a unique multicore structure with the micelles providing diverse retention mechanisms, making them suitable for extracting a wide range of analytes. [] Additionally, this compound has been used to produce fluorescent magnetic nanoparticles for potential dual-modality imaging applications. []

Q4: How does the structure of this compound contribute to its properties as a surfactant?

A4: this compound possesses a hydrophobic alkyl chain and a hydrophilic carboxylate group. This amphiphilic nature allows it to reside at the interface of oil and water phases, reducing surface tension and stabilizing emulsions. [, ] Furthermore, the presence of a terminal double bond in its alkyl chain allows for its participation in polymerization reactions, making it a reactive surfactant. [, , ]

Q5: Are there any studies on the polymerization of styrene in the presence of this compound?

A5: While the provided abstracts don't directly investigate styrene polymerization with this compound, they do explore similar systems. Research shows that styrene polymerization can occur in the presence of other sodium salts of fatty acids, like sodium oleate. [] The polymerization rate in such systems appears to be independent of the carbon chain length in saturated fatty acid salts. Interestingly, unsaturated fatty acid salts with cis double bonds (sodium linolate, sodium linolenate) show significant influence on styrene polymerization, suggesting a potential role for the double bond in the initiation process. [] Further research could explore if similar behavior is observed with this compound.

Q6: What is the impact of varying the ratio of sodium dodecyl sulfate (SDS) to this compound (UnNa) in the polymerization of poly(methyl methacrylate) (PMMA)?

A6: Research indicates that increasing the ratio of UnNa to SDS during PMMA polymerization leads to smaller and more uniform particles. [] This suggests that UnNa plays a crucial role in controlling particle nucleation and growth. Additionally, increasing the UnNa amount results in a decrease in the glass transition temperature and an increase in mechanical properties of the resulting PMMA, highlighting its influence on the final polymer characteristics. []

Q7: How is this compound used in organic synthesis?

A7: Beyond its applications in polymer chemistry, this compound can serve as a starting material in organic synthesis. For instance, it can be oxidized to produce sebacic acid, a valuable dicarboxylic acid, using ruthenium tetroxide in conjunction with sodium hypochlorite. [] This reaction highlights the potential of this compound as a precursor for synthesizing various other chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)